molecular formula C22H17Cl2N3 B11442210 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442210
M. Wt: 394.3 g/mol
InChI Key: CKBMXNLOOXQVEJ-FYWRMAATSA-N
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Description

6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The phenylprop-1-en-2-yl group can be introduced via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-1-en-2-yl group.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the phenylprop-1-en-2-yl group.

    Substitution: The chloro substituents make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, imidazo[1,2-a]pyridines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

In medicine, compounds of this class are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorophenyl)-imidazo[1,2-a]pyridine
  • 2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridine

Uniqueness

The unique combination of substituents in 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties.

Properties

Molecular Formula

C22H17Cl2N3

Molecular Weight

394.3 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2-[(E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H17Cl2N3/c1-15(13-16-5-3-2-4-6-16)21-22(25-19-10-7-17(23)8-11-19)27-14-18(24)9-12-20(27)26-21/h2-14,25H,1H3/b15-13+

InChI Key

CKBMXNLOOXQVEJ-FYWRMAATSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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